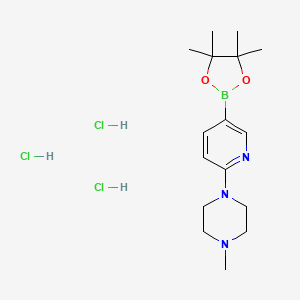
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine trihydrochloride
Vue d'ensemble
Description
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine trihydrochloride is a useful research compound. Its molecular formula is C16H29BCl3N3O2 and its molecular weight is 412.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
The compound also contains a boronic acid pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Boronic acids and their derivatives are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can form reversible covalent complexes with sugars, amino acids, and other biological molecules, which could potentially influence their mechanism of action .
Activité Biologique
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine trihydrochloride is a compound of interest due to its potential biological activities. This article provides a detailed exploration of its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring and a boron-containing moiety. Its molecular formula is with a molecular weight of approximately 358.6 g/mol. The presence of the boron atom is significant for its reactivity and biological interactions.
This compound is thought to interact with various biochemical pathways:
Inhibition of Kinases : The compound has been shown to inhibit several receptor tyrosine kinases (RTKs), including PDGFR-alpha and PDGFR-beta. This inhibition can affect cell growth and differentiation pathways .
Signal Modulation : It acts as a modulator in signaling pathways involving BMP (Bone Morphogenetic Protein) and TGF-beta receptors, which are crucial for various cellular processes such as proliferation and apoptosis .
Biological Activity
The biological activities of this compound have been characterized in several studies:
- Antiproliferative Effects : In vitro studies demonstrate that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the downregulation of cyclins and upregulation of pro-apoptotic factors .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting NF-kB signaling pathways .
- Neuroprotective Effects : Research suggests potential neuroprotective properties through the modulation of oxidative stress markers and inflammatory responses in neuronal cells .
Pharmacokinetics
The pharmacokinetic profile indicates that the compound has favorable absorption characteristics due to its relatively low molecular weight and lipophilicity. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Solubility | High in organic solvents |
| Bioavailability | Moderate |
| Half-life | Approximately 4 hours |
| Metabolism | Hepatic (CYP450 involvement) |
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- Cancer Treatment : A study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The study noted a decrease in Ki67 expression, indicating reduced cell proliferation .
- Neurological Disorders : In models of neurodegeneration, the administration of this compound led to improved cognitive function and reduced neuronal loss. The underlying mechanism was attributed to its antioxidant properties and ability to modulate inflammatory responses .
Propriétés
IUPAC Name |
1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O2.3ClH/c1-15(2)16(3,4)22-17(21-15)13-6-7-14(18-12-13)20-10-8-19(5)9-11-20;;;/h6-7,12H,8-11H2,1-5H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPPPIMDSRGJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BCl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















